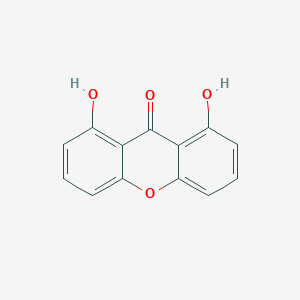
1,8-Dihydroxyxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dihydroxyxanthen-9-one is a compound belonging to the xanthone family, which are oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens . The compound has a molecular formula of C₁₃H₈O₄ and is characterized by its dibenzo-γ-pyrone framework .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Dihydroxyxanthen-9-one can be synthesized through several methods. One common approach involves the reaction of phloroglucinol with salicylic acid . The reaction typically requires a dehydrating agent such as acetic anhydride and is conducted under reflux conditions . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthones in better yield and shorter reaction times .
Industrial Production Methods
Industrial production of this compound often involves optimizing these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to improve efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dihydroxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the xanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted xanthones, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,8-Dihydroxyxanthen-9-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,8-Dihydroxyxanthen-9-one involves its interaction with various molecular targets. For instance, it has been shown to modulate the activity of enzymes such as casein kinase II . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and modulate the Nrf2 pathway, which is involved in cellular response to oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dihydroxyxanthen-9-one
- 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one
- 1,8-Dihydroxy-4-nitro-xanthen-9-one
Uniqueness
1,8-Dihydroxyxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups at positions 1 and 8 enhance its antioxidant activity compared to other xanthone derivatives .
Propriétés
Numéro CAS |
17624-02-1 |
|---|---|
Formule moléculaire |
C13H8O4 |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
1,8-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-7-3-1-5-9-11(7)13(16)12-8(15)4-2-6-10(12)17-9/h1-6,14-15H |
Clé InChI |
XWPUJQLPABYIPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC3=CC=CC(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
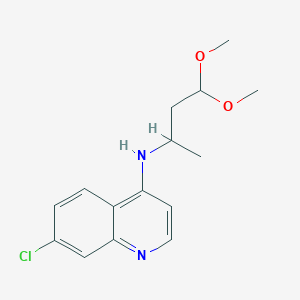
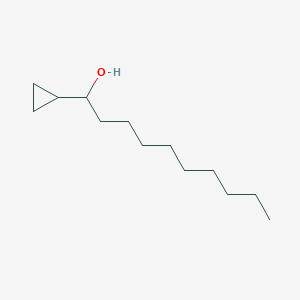
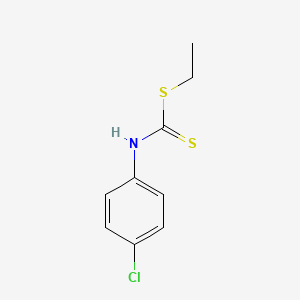
![6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009045.png)
![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
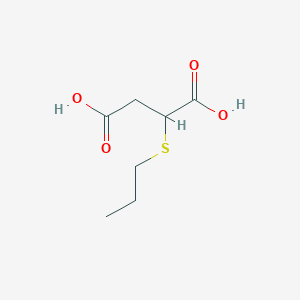
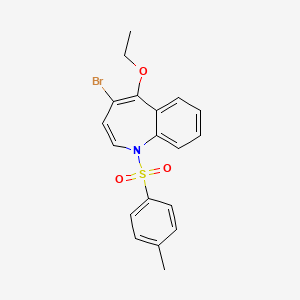

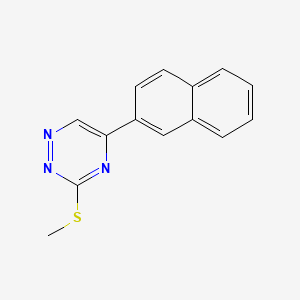

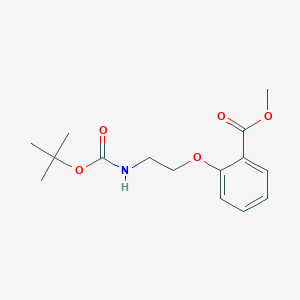
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide](/img/structure/B14009094.png)
